BCRP Inhibitory Potency in Hoechst 33342 Accumulation Assay: BCRP-IN-1 vs. Ko143 vs. KS-176
BCRP-IN-1 (compound 48) inhibits BCRP-mediated Hoechst 33342 efflux with an IC50 of 2.92 μM in MDCK-II-BCRP cells [1]. The reference inhibitor Ko143 exhibits an EC90 of 26 nM [2]; however, head-to-head data within the Juvale et al. study indicate that several quinazoline analogs (e.g., compound 20) surpassed Ko143 in potency, while BCRP-IN-1 represents an intermediate potency tier in the same series [1]. The dual BCRP/P-gp inhibitor KS-176 shows an IC50 of 1.39 μM in the same Hoechst 33342 assay [3]. Thus, BCRP-IN-1 is approximately 2.1-fold less potent than KS-176 in this assay (2.92 vs. 1.39 μM), but its selectivity profile and absence of P-gp activity may be advantageous for BCRP-specific investigations [1] [3].
| Evidence Dimension | BCRP inhibition (Hoechst 33342 accumulation assay) |
|---|---|
| Target Compound Data | IC50 = 2.92 μM |
| Comparator Or Baseline | KS-176: IC50 = 1.39 μM; Ko143: EC90 = 26 nM |
| Quantified Difference | ~2.1-fold less potent than KS-176; distinct potency tier vs. Ko143 |
| Conditions | MDCK-II cells overexpressing human BCRP; Hoechst 33342 accumulation measured by flow cytometry |
Why This Matters
For researchers requiring BCRP inhibition without concomitant P-gp modulation—a common confound with dual inhibitors like KS-176—BCRP-IN-1 offers a cleaner pharmacological tool at a defined potency level.
- [1] Juvale K, Gallus J, Wiese M. Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2). Bioorg Med Chem. 2013 Dec 15;21(24):7858-73. PMID: 24184213. View Source
- [2] Adooq Bioscience. BCRP pathway inhibitor reference page, Ko143 EC90 data. View Source
- [3] Adooq Bioscience. KS-176 product page, IC50 values in Pheo A and Hoechst 33342 assays (0.59 μM and 1.39 μM, respectively). View Source
